molecular formula C8H8F3N B1346619 3-(Trifluoromethyl)benzylamine CAS No. 2740-83-2

3-(Trifluoromethyl)benzylamine

Cat. No. B1346619
CAS RN: 2740-83-2
M. Wt: 175.15 g/mol
InChI Key: YKNZTUQUXUXTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags .


Synthesis Analysis

The synthesis of several chiral α,α,α-trifluoromethylbenzylamines by an environmentally benign exclusively heterogeneous catalytic method is described . The procedure is based on trifluoromethyl acetophenones as starting materials . Another synthetic step involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)benzylamine is C8H8F3N . Its molecular weight is 175.15 . The structure can be represented as CF3C6H4CH2NH2 .


Chemical Reactions Analysis

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It also plays a significant role in the synthesis of trifluoromethylated imines and amines .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzylamine is a clear colorless to yellowish liquid . It has a refractive index of 1.463 (lit.) and a density of 1.222 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Synthesis

  • Pd(II)-Catalyzed Ortho-Trifluoromethylation: A study by Miura et al. (2013) describes the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent. This process is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).

Surface Passivation in Solar Cells

  • Surface Passivation of Perovskites: Wang et al. (2016) introduced benzylamine as a surface passivation molecule, enhancing the moisture-resistance and electronic properties of perovskites. Solar cells with benzylamine-modified formamidinium lead iodide perovskite films showed high efficiency and stability after prolonged air exposure (Wang et al., 2016).

Photochemical and Photocatalytic Applications

  • Photoorganocatalysis and Photoredox Catalysis: Research by Lefebvre et al. (2016) explored trifluoromethylation of olefins and aromatics using benzophenone derivatives as photosensitisers in batch and flow processes, enhancing the trifluoromethylation under visible light irradiation (Lefebvre et al., 2016).

Synthetic Chemistry

  • Synthesis of 3,5-Bis-(trifluoromethyl)benzylamine

    Soloshonok and Yasumoto (2006) developed an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination. This method stands out for its operational convenience and scalability without requiring chromatographic purification (Soloshonok & Yasumoto, 2006).

  • Oxidative Coupling Catalyzed by Cobalt

    Zhao et al. (2014) demonstrated the oxidative coupling of benzylamines to imines using molecular oxygen, catalyzed by Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin. This method showed high selectivity and efficiency, potentially beneficial for large-scale production of imines (Zhao et al., 2014).

Safety And Hazards

3-(Trifluoromethyl)benzylamine is classified as a combustible liquid that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective equipment when handling it .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNZTUQUXUXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181828
Record name 3-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzylamine

CAS RN

2740-83-2
Record name 3-(Trifluoromethyl)benzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)benzylamine
Reactant of Route 2
3-(Trifluoromethyl)benzylamine
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)benzylamine
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)benzylamine
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)benzylamine
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)benzylamine

Citations

For This Compound
107
Citations
J Apraku, CO Okoro - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Inspite of progress made for the discovery of novel antiepileptic drugs, epilepsy remains an unmet medical need. We synthesized nine trifluoromethylated enaminone derivatives and …
Number of citations: 19 www.sciencedirect.com
M Gao, M Wang, MA Green, GD Hutchins… - Bioorganic & medicinal …, 2015 - Elsevier
The authentic standards GSK1482160 and its isomer, as well as the radiolabeling precursors desmethyl-GSK1482160 and Boc-protected desmethyl-GSK1482160 were synthesized …
Number of citations: 70 www.sciencedirect.com
M Gao, M Wang, BE Glick-Wilson, JA Meyer… - Bioorganic & Medicinal …, 2018 - Elsevier
The reference standard IUR-1601 ((S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-(2-fluoroethyl)-5-oxopyrrolidine-2-carboxamide) was synthesized from tert-butyl (S)-5-oxopyrrolidine-2-…
Number of citations: 24 www.sciencedirect.com
M Gao, M Wang, J Meyer, J Peters, P Territo, M Green… - 2019 - Soc Nuclear Med
71 Objectives: The overexpression of purinergic receptor subtype 7 (P2X7R) is associated with neuroinflammation and plays an important role in various neurodegenerative diseases, …
Number of citations: 0 jnm.snmjournals.org
M Gao, M Wang, JA Meyer, PR Territo… - Bioorganic & Medicinal …, 2019 - Elsevier
The reference standards halo-GSK1482160 (F-, Br-, and I-) and their corresponding precursors desmethyl-halo-GSK1482160 (F-, Br-, and I-) were synthesized from (S)-1-methyl-5-…
Number of citations: 11 www.sciencedirect.com
M Gao, M Wang, BE Glick-Wilson, JA Meyer… - Applied Radiation and …, 2019 - Elsevier
The overexpression of P2X7R is associated with neuroinflammation and plays an important role in various neurodegenerative diseases. The [ 18 F]fluoropropyl derivative of …
Number of citations: 12 www.sciencedirect.com
J Bahadur, SW Cho, P Pandey, J Ryu, S Yoon… - Applied Surface …, 2023 - Elsevier
All-inorganic α-CsPbI 2 Br perovskite has garnered considerable interest due to its optical bandgap (∼1.92 eV) suitable for tandem architectures and superior thermal stability. However…
Number of citations: 2 www.sciencedirect.com
CD Guillon, GA Koppel, MJ Brownstein… - Bioorganic & medicinal …, 2007 - Elsevier
The azetidinone LY307174 (1) was identified as a screening lead for the vasopressin V1a receptor (IC 50 45nM at the human V1a receptor) based on molecular similarity to …
Number of citations: 103 www.sciencedirect.com
P Wang, ME Farmer, JQ Yu - Angewandte Chemie, 2017 - Wiley Online Library
… For example, subjection of the 3-bromo- and 3-trifluoromethyl-benzylamine to the standard conditions afforded the corresponding products in 69 % and 61 % yields, respectively. …
Number of citations: 79 onlinelibrary.wiley.com
Y Xia, M Zhu, L Qin, C Zhao, D Hong… - Available at SSRN …, 2023 - papers.ssrn.com
Quasi-two-dimensional (quasi-2D) lead halide perovskites have emerged as promising candidates for improved the environmental stability of perovskite solar cells (PSCs). Herein, we …
Number of citations: 5 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.